Isopropyl Acetate-d10

Mass Spectrometry GC-MS Internal Standard Calibration

Isopropyl Acetate-d10 (CAS 1398065-53-6) is the fully deuterated isotopologue of isopropyl acetate, with a molecular formula of C5D10O2 and a molecular weight of 112.19 g/mol. It is manufactured with an isotopic enrichment of 99 atom % D and is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS) workflows.

Molecular Formula C5H10O2
Molecular Weight 112.19 g/mol
Cat. No. B13830969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl Acetate-d10
Molecular FormulaC5H10O2
Molecular Weight112.19 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C
InChIInChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D
InChIKeyJMMWKPVZQRWMSS-LSURFNHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Acetate-d10: Deuterated Internal Standard for GC-MS Quantification


Isopropyl Acetate-d10 (CAS 1398065-53-6) is the fully deuterated isotopologue of isopropyl acetate, with a molecular formula of C5D10O2 and a molecular weight of 112.19 g/mol . It is manufactured with an isotopic enrichment of 99 atom % D and is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS) workflows . As a deuterated analog, its physical properties, such as density (0.9±0.1 g/cm³) and boiling point (88.6±8.0 °C at 760 mmHg), closely approximate those of the non-deuterated parent compound, ensuring comparable behavior during sample preparation and chromatography .

Why Unlabeled Isopropyl Acetate Cannot Substitute for Isopropyl Acetate-d10 in Quantitative MS


The use of unlabeled isopropyl acetate as an internal standard for quantifying isopropyl acetate fails due to the fundamental principle of mass spectrometric differentiation. An internal standard must be distinguishable from the target analyte. Since both compounds would share identical molecular masses (102.13 g/mol), their signals would co-elute and overlap completely, preventing accurate quantification [1]. Even alternative isotopologues with fewer deuterium labels (e.g., d9 or d8) are problematic because incomplete deuteration leads to isotopic 'cross-talk', where the internal standard's M+1, M+2, etc. isotope peaks overlap with the natural abundance peaks of the unlabeled analyte, causing signal interference and systematic quantification errors . Only a fully deuterated (d10) standard with high isotopic enrichment ensures a baseline-resolved mass shift, eliminating this ambiguity.

Comparative Performance Evidence for Isopropyl Acetate-d10 in Analytical Method Development


Isopropyl Acetate-d10 vs. Unlabeled Isopropyl Acetate: Mass Spectral Resolution for Quantification

In electron ionization (EI) GC-MS, the molecular ion peak for Isopropyl Acetate-d10 is observed at m/z 112, whereas the unlabeled analyte, Isopropyl Acetate, produces a molecular ion at m/z 102. This represents a mass shift of +10 Da, which is sufficient to ensure complete baseline separation of the internal standard and analyte signals in the mass spectrometer, enabling precise isotope dilution quantification . This +10 Da shift is critical because it avoids any overlap with the natural M+1 and M+2 isotope peaks of the unlabeled analyte, a common source of error when using less heavily labeled standards .

Mass Spectrometry GC-MS Internal Standard Calibration

Isopropyl Acetate-d10 vs. Unlabeled Isopropyl Acetate: Isotopic Purity and Signal Fidelity

Commercial Isopropyl Acetate-d10 is supplied with a guaranteed isotopic enrichment of 99 atom % D . This high purity is a critical differentiator from alternative or lower-grade deuterated compounds. The presence of even a small percentage of lower-mass isotopologues (e.g., d9, d8) in an internal standard can create 'ghost peaks' that interfere with the analyte's signal in MS, leading to non-linear calibration curves and inaccurate quantification at low analyte concentrations . The 99 atom % D specification minimizes this source of systematic error, ensuring a more linear detector response and a lower limit of quantitation (LOQ).

Isotopic Enrichment Internal Standard Quantitative Accuracy

Isopropyl Acetate-d10 vs. Unlabeled Isopropyl Acetate: Comparative Physicochemical Properties

Isopropyl Acetate-d10 exhibits physical properties that are nearly identical to its unlabeled counterpart, a key requirement for an effective internal standard. The density of Isopropyl Acetate-d10 is reported as 0.9±0.1 g/cm³, compared to 0.872 g/cm³ for unlabeled Isopropyl Acetate [1]. The boiling point of the d10 compound is 88.6±8.0 °C at 760 mmHg, while the unlabeled version boils at 88.6 °C [1]. This near-identity in properties ensures that the labeled standard will co-evaporate, co-extract, and co-elute with the analyte during sample workup and chromatographic separation, effectively correcting for any analyte loss or variability in these pre-MS steps.

Chromatography Sample Preparation Method Transfer

Validated Application Scenarios for Isopropyl Acetate-d10


Precise Quantification of Residual Isopropyl Acetate in Pharmaceutical Products

This scenario directly leverages the +10 Da mass shift provided by Isopropyl Acetate-d10. In pharmaceutical quality control, residual solvents must be quantified to meet ICH guidelines. Using Isopropyl Acetate-d10 as the internal standard in a GC-MS method allows for highly accurate and precise measurement of residual isopropyl acetate, as the internal standard's signal at m/z 112 is completely resolved from the analyte's signal at m/z 102 . This eliminates the risk of false positives or inaccurate quantitation due to sample matrix effects.

Method Validation and Routine Bioanalytical Quantification

Isopropyl Acetate-d10 is the ideal internal standard for validating bioanalytical methods intended to measure isopropyl acetate in biological matrices (e.g., plasma, urine). Its near-identical physical properties (density and boiling point) to the target analyte ensure it tracks the analyte through all stages of sample processing—liquid-liquid extraction, evaporation, and derivatization—thereby correcting for any recovery losses and improving the overall accuracy and reproducibility of the assay .

Forensic and Environmental Analysis of Volatile Organic Compounds (VOCs)

In environmental monitoring or forensic toxicology, accurate quantification of trace-level VOCs like isopropyl acetate is essential. The high isotopic purity (99 atom % D) of Isopropyl Acetate-d10 minimizes background interference and ensures a clean, distinct signal in complex sample matrices . This enables laboratories to achieve lower limits of detection (LOD) and quantitation (LOQ) compared to using non-deuterated or less pure alternatives, providing greater confidence in data reported for regulatory compliance or legal proceedings.

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